molecular formula C6H6N2OS B041421 2-Methylsulfanylpyrimidine-4-carbaldehyde CAS No. 1074-68-6

2-Methylsulfanylpyrimidine-4-carbaldehyde

Cat. No. B041421
CAS RN: 1074-68-6
M. Wt: 154.19 g/mol
InChI Key: QGJXHPACBLAFFJ-UHFFFAOYSA-N
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Description

2-Methylsulfanylpyrimidine-4-carbaldehyde is a chemical compound used in various synthetic and analytical applications in organic chemistry. Its unique structure and properties make it a useful reagent in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multiple steps, including condensation and cyclocondensation reactions. For example, a study demonstrated the synthesis of pyrido[2,3-d]pyrimidines via cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters, indicating the versatility of such compounds in synthesis reactions (Chizhova et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methylsulfanylpyrimidine-4-carbaldehyde has been studied using techniques like X-ray diffraction. Such studies provide insights into the three-dimensional framework of these molecules and their electronic structures, as seen in compounds like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde (Low et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving pyrimidine derivatives are diverse, including Vilsmeier–Haack formylation, cyclocondensation, and desulfurative cross-coupling. These reactions reflect the compound's reactivity and potential in synthesizing a variety of organic compounds (Ofitserova et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior in different reactions and environments. The crystalline structure, for instance, can affect the solubility and stability of the compound (Cobo et al., 2009).

Scientific Research Applications

Photocatalysis and Environmental Applications

  • Photocatalytic Chemistry on TiO2 Surfaces : Research on TiO2 surfaces has implications for the photocatalytic degradation of pollutants and hydrogen production, which may be relevant for compounds like 2-Methylsulfanylpyrimidine-4-carbaldehyde in environmental remediation and sustainable energy solutions (Guo et al., 2016).

Medicinal Chemistry and Pharmacology

  • Methylglyoxal in Biological Systems : The study of reactive carbonyl species like methylglyoxal offers insights into the biochemistry of cellular metabolism and the potential therapeutic targeting of related metabolic byproducts, which could extend to the metabolic pathways involving 2-Methylsulfanylpyrimidine-4-carbaldehyde (Kalapos, 1999).

Advanced Materials and Chemical Synthesis

  • Polymerization of Higher Aldehydes : The polymerization of aldehydes, including the synthesis and characterization of polymers, reveals the potential for 2-Methylsulfanylpyrimidine-4-carbaldehyde in the development of novel polymeric materials (Kubisa et al., 1980).

Analytical Chemistry and Chemosensors

  • Fluorescent Chemosensors Based on Aldehydes : DFP (4-Methyl-2,6-diformylphenol) derivatives are used in chemosensors for detecting metal ions, anions, and neutral molecules. This suggests potential applications for 2-Methylsulfanylpyrimidine-4-carbaldehyde in the development of selective chemosensors (Roy, 2021).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed or inhaled, and may cause skin or eye irritation . Safety precautions include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

2-methylsulfanylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJXHPACBLAFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572487
Record name 2-(Methylsulfanyl)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylsulfanylpyrimidine-4-carbaldehyde

CAS RN

1074-68-6
Record name 2-(Methylthio)-4-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfanyl)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

4-(dimethoxymethyl)-2-(methylthio)pyrimidine (3) (53.7 g, 268 mmol) was added carefully to 1.2 N aqueous HCl (300 mL, 268 mmol, 1.0 equiv.) and stirred at 60° C. for 3 hours. The reaction mixture was then cooled to room temperature and neutralized by the slow addition of solid sodium bicarbonate. The crude mixture was extracted with diethyl ether (3×150 mL) and the combined organic layer was concentrated under reduced pressure to afford 2-(methylthio)pyrimidine-4-carbaldehyde (4) as a yellow solid (14.2 g, 41.5 g theoretical, 34%). LC-MS m/z 155 (M+1). Reference: WO 2006/009734 A1, pg 67.
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